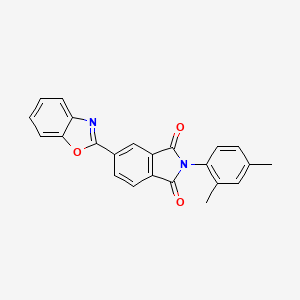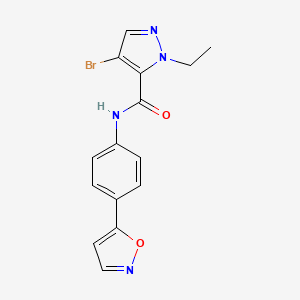
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. MPP has shown promise as a potential therapeutic agent for a range of conditions, including pain, inflammation, and anxiety.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide is primarily through its inhibition of FAAH. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors in the body. The activation of these receptors has been linked to a range of physiological effects, including pain relief, reduced inflammation, and reduced anxiety.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include analgesic effects in models of acute and chronic pain, anti-inflammatory effects in models of inflammation, and anxiolytic effects in models of anxiety. 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide in lab experiments is its potency and selectivity as a FAAH inhibitor. This allows for precise control over the levels of endocannabinoids in the body and enables researchers to study the effects of these compounds in a controlled manner. However, one limitation of using 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
未来方向
There are several future directions for research on 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide and its potential therapeutic applications. One area of interest is the development of more potent and selective FAAH inhibitors, which may have improved efficacy and reduced side effects compared to existing compounds. Another area of interest is the investigation of the potential neuroprotective effects of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide and other FAAH inhibitors, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential use of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide in combination with other drugs or therapies is an area of ongoing research, with the aim of improving the efficacy and safety of existing treatments.
合成方法
The synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with phenylacetic acid to form the corresponding chalcone. This is then reacted with pyridine-4-carboxaldehyde in the presence of a base to form the final product, 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide. The synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has been optimized to improve yield and purity, and several variations of the reaction conditions have been reported in the literature.
科学研究应用
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In particular, it has been shown to be a potent inhibitor of FAAH, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This, in turn, has been linked to a range of physiological effects, including analgesia, anti-inflammatory activity, and anxiolytic effects.
属性
IUPAC Name |
3-(4-methoxyphenyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-20-9-7-19(8-10-20)21(18-5-3-2-4-6-18)15-22(25)24-16-17-11-13-23-14-12-17/h2-14,21H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDZAKWRBCCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B6082621.png)
![{4-oxo-2-[(2,4,5-trimethoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6082627.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone](/img/structure/B6082633.png)

![1-(cyclopropylmethyl)-3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6082646.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082656.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide hydrochloride](/img/structure/B6082659.png)

![N-(4-bromophenyl)-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6082680.png)
![3-methyl-4-(4-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082693.png)
![methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6082694.png)
![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
phosphonium bromide](/img/structure/B6082718.png)
![3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B6082721.png)